![molecular formula C16H18ClNOS B2559508 2-chloro-N-[(5-methylthiophen-2-yl)methyl]-N-(2-phenylethyl)acetamide CAS No. 923751-35-3](/img/structure/B2559508.png)
2-chloro-N-[(5-methylthiophen-2-yl)methyl]-N-(2-phenylethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-N-[(5-methylthiophen-2-yl)methyl]-N-(2-phenylethyl)acetamide is an organic compound composed of a chlorine atom, two nitrogen atoms, one methylthiophenyl group, one phenylethyl group, and an acetamide group. This compound has been studied for its potential applications in various scientific research fields, including its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Aplicaciones Científicas De Investigación
Thiophene Analogues and Carcinogenicity
Research on thiophene analogues, like those related to benzidine and 4-aminobiphenyl, provides insight into the potential carcinogenicity and biological activity of structurally related compounds. A study conducted by Ashby et al. synthesized thiophene analogues to evaluate their carcinogenic potential. These compounds were assessed using the Salmonella reverse-mutation assay and the cell-transformation assay, indicating potential carcinogenicity based on their activity profiles in vitro. However, doubts were raised about their capability to elicit tumors in vivo, suggesting the importance of evaluating structurally new compounds for potential carcinogenicity (Ashby et al., 1978).
Synthetic Organic Chemistry
Advancements in synthetic organic chemistry, particularly involving the N-Ar axis, highlight the versatility of chemical synthesis in producing a wide range of compounds for various applications. Kondo and Murakami's review focuses on the development of chemoselective N-acylation reagents and chiral ligands, showcasing the potential for creating diverse molecular structures with specific biological or chemical activities. Such methodologies could be relevant for synthesizing and understanding compounds with complex structures like "2-chloro-N-[(5-methylthiophen-2-yl)methyl]-N-(2-phenylethyl)acetamide" (Kondo & Murakami, 2001).
Environmental Impact and Toxicity
The environmental impact and toxicity of chlorinated compounds, including chlorophenols and acetamides, have been extensively studied. These compounds, due to their persistence and bioaccumulation potential, pose risks to aquatic environments and human health. Research by Bedoux et al. reviews the occurrence, toxicity, and degradation of triclosan, a chlorinated compound, highlighting the need for understanding the environmental behavior of chlorinated organic compounds. This context is relevant for assessing the environmental and health implications of "this compound" and related compounds (Bedoux et al., 2012).
Advanced Oxidation Processes
The degradation of acetaminophen by advanced oxidation processes (AOPs) reviewed by Qutob et al. illustrates the chemical and bioactivity diversity that can arise from the degradation of organic compounds in aquatic environments. This review discusses by-products, biotoxicity, and degradation pathways of acetaminophen, offering insights into the environmental fate and treatment options for compounds with similar structures or functional groups (Qutob et al., 2022).
Propiedades
IUPAC Name |
2-chloro-N-[(5-methylthiophen-2-yl)methyl]-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNOS/c1-13-7-8-15(20-13)12-18(16(19)11-17)10-9-14-5-3-2-4-6-14/h2-8H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYUPTAJAOYFANH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)CN(CCC2=CC=CC=C2)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


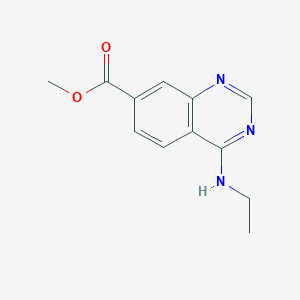
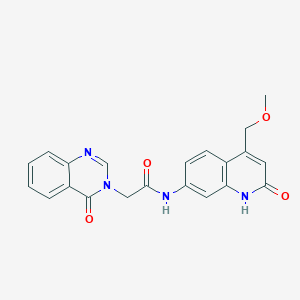
![4-(6-(phenethylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-yl)morpholine](/img/structure/B2559432.png)
![1-benzyl-7,9-dimethyl-3-phenyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2559433.png)
![6-(4-Fluorophenyl)-2-(3-hydroxypropyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2559435.png)
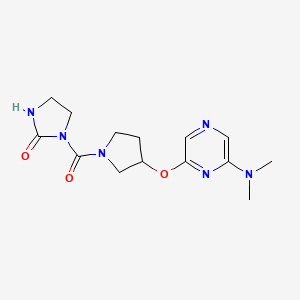
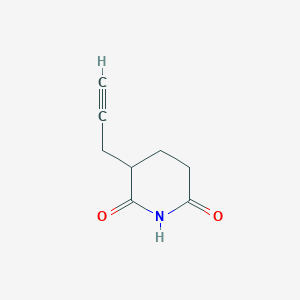
![(2E)-N-[4-(dimethylamino)phenyl]-3-(2-methoxyphenyl)prop-2-enamide](/img/structure/B2559438.png)
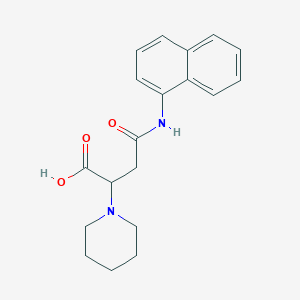
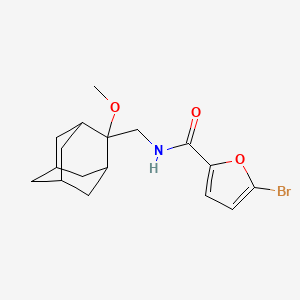

![7,8-Dimethylimidazo[1,2-a]pyridin-3-amine](/img/structure/B2559444.png)
![2-[4-(1H-imidazol-1-yl)phenyl]acetic acid hydrochloride](/img/structure/B2559446.png)